molecular formula C23H15N3O7 B11562733 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate

4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11562733
M. Wt: 445.4 g/mol
InChI Key: MQFZQAZEIRFPBC-ZMOGYAJESA-N
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Description

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of isoindole, nitrophenyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions

    Preparation of Isoindole Derivative: The isoindole derivative can be synthesized by the cyclization of phthalic anhydride with an amine, followed by oxidation.

    Condensation Reaction: The isoindole derivative is then reacted with 2-nitrobenzaldehyde under basic conditions to form the imine linkage.

    Esterification: The final step involves the esterification of the resulting compound with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the amine from the imine linkage.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs due to its complex structure and functional groups.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and imine linkage may play a role in its biological activity, potentially through redox reactions and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Similar in structure but with different substituents.

    4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Another derivative with variations in the ester group.

Uniqueness

The uniqueness of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C23H15N3O7

Molecular Weight

445.4 g/mol

IUPAC Name

[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H15N3O7/c1-32-16-9-7-15(8-10-16)23(29)33-20-11-6-14(12-19(20)26(30)31)13-24-25-21(27)17-4-2-3-5-18(17)22(25)28/h2-13H,1H3/b24-13+

InChI Key

MQFZQAZEIRFPBC-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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